

A Technical Guide to the Commercial Availability of Ethyl 2-methylbutanoate-d9

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, physicochemical properties, and applications of **Ethyl 2-methylbutanoate-d9**. This deuterated stable isotope is a critical tool for quantitative analysis in various scientific disciplines.

Introduction

Ethyl 2-methylbutanoate-d9 is the deuterated form of Ethyl 2-methylbutanoate, an ester recognized for its characteristic sweet, apple-like aroma found naturally in fruits like apples and cherries.[1] The "-d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analyses using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its primary application is to serve as a tracer and internal standard to ensure accuracy and precision in the quantification of its non-deuterated counterpart during drug development and metabolic studies.[2]

Physicochemical Properties

The fundamental properties of **Ethyl 2-methylbutanoate-d9** are summarized below. These details are essential for method development and laboratory handling.



Property	Value	Reference	
Chemical Name	ethyl 2,3,3,4,4,4-hexadeuterio- 2-(trideuteriomethyl)butanoate	[3]	
Synonyms	Ethyl 2-methylbutyrate-d9	[1][2]	
CAS Number	1219804-93-3 (This is the specific CAS for the d9 isotopologue)		
Chemical Formula	C7H5D9O2	[4][5]	
Molecular Weight	139.24 g/mol	[4][5]	
Isotopic Purity	Typically ≥98 atom % D	[1]	
Physical Form	Powder or Liquid	[1]	

Note: The unlabelled parent compound, Ethyl 2-methylbutanoate, has a CAS number of 7452-79-1 and a molecular weight of approximately 130.19 g/mol .[6][7]

Commercial Availability

Ethyl 2-methylbutanoate-d9 is available from several specialized chemical suppliers that provide stable isotopes and analytical standards. The product is intended for research and laboratory use only.[2][8] The following table summarizes its availability from select vendors.

Supplier	Product Name	Purity	Available Quantities
MedChemExpress	Ethyl 2- methylbutanoate-d9	Not specified	Inquire for details
Coompo Research Chemicals	Ethyl 2- Methylbutyrate-d9	98%	250mg, 500mg
LGC Standards	Ethyl (±)-2- Methylbutyrate-d9	Not specified	Inquire for details



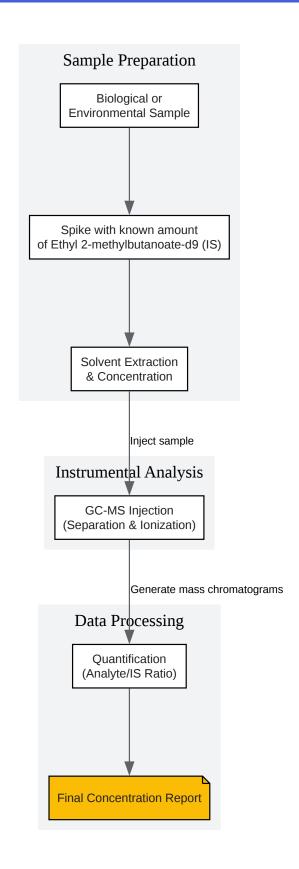
Disclaimer: Availability, quantities, and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Application: Quantitative Analysis Workflow

The primary role of **Ethyl 2-methylbutanoate-d9** is as an internal standard (IS) in quantitative analytical chemistry. Because it is chemically almost identical to the analyte (the non-deuterated version) but has a different mass, it can be used to correct for sample loss during preparation and for variations in instrument response.

Below is a diagram illustrating a typical experimental workflow for using a deuterated internal standard in a GC-MS analysis.





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Fig. 1: Experimental workflow for quantitative analysis using a deuterated internal standard.



Example Experimental Protocol

While specific protocols must be optimized for the matrix and instrumentation, the following provides a generalized methodology for the use of **Ethyl 2-methylbutanoate-d9** as an internal standard for quantifying its native analogue in a liquid sample (e.g., fruit juice).

Objective: To determine the concentration of Ethyl 2-methylbutanoate in a sample.

Materials:

- Ethyl 2-methylbutanoate-d9 (Internal Standard, IS)
- Ethyl 2-methylbutanoate (Analyte standard for calibration curve)
- Methanol or appropriate solvent
- Sample matrix (e.g., apple juice)
- · Vortex mixer, centrifuge, GC vials
- Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of the internal standard (IS), Ethyl 2-methylbutanoate-d9, at a concentration of 1 mg/mL in methanol.
 - Prepare a stock solution of the analyte standard, Ethyl 2-methylbutanoate, at 1 mg/mL in methanol.
- Preparation of Calibration Standards:
 - Perform serial dilutions of the analyte stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 μg/mL).



Spike each calibration standard with a fixed concentration of the IS solution (e.g., 2 μg/mL).

Sample Preparation:

- Take a known volume of the sample (e.g., 1 mL of apple juice).
- Spike the sample with the same fixed concentration of the IS solution (2 μg/mL).
- Perform a liquid-liquid or solid-phase extraction to isolate the analytes.
- Evaporate the solvent and reconstitute in a small volume suitable for GC-MS injection.

GC-MS Analysis:

- Inject the prepared calibration standards and samples into the GC-MS system.
- The GC column (e.g., Carbowax) separates the compounds.[4]
- The mass spectrometer is set to monitor specific ions for both the analyte and the IS. For example:
 - Analyte (d0): Monitor characteristic ions (e.g., m/z 130, 102, 88).
 - Internal Standard (d9): Monitor the corresponding shifted ions (e.g., m/z 139, 111, 97).

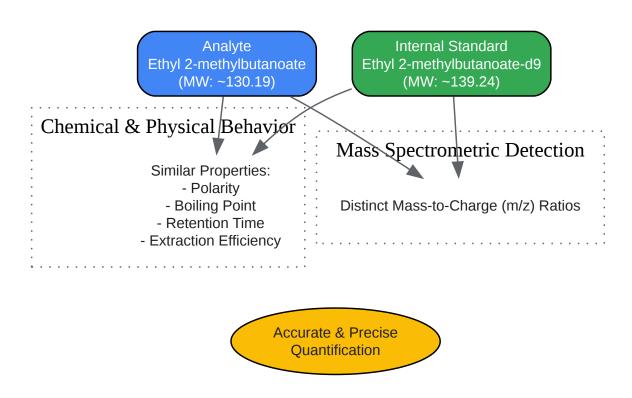
Data Analysis:

- Integrate the peak areas for both the analyte and the IS in each chromatogram.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
- Determine the concentration of the analyte in the sample by using the peak area ratio from the sample and the equation from the calibration curve.



Analyte-Standard Relationship

The core principle of using a deuterated standard relies on the mass difference between it and the native analyte. Both compounds exhibit nearly identical chemical behavior, but are easily distinguished by the mass spectrometer.



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Fig. 2: Logical relationship between the analyte and its deuterated internal standard.

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